2-Chloro-4-(methylamino)benzoic acid
Description
Significance of Substituted Benzoic Acids in Chemical Synthesis
Substituted benzoic acids are of paramount importance as intermediates in the production of industrial chemicals, medicines, dyes, and agricultural chemicals. sigmaaldrich.com Their utility stems from the reactivity of both the carboxylic acid group and the aromatic ring. The carboxylic acid can be converted into a variety of other functional groups, while the ring can undergo further substitution reactions. This dual reactivity makes them highly valuable in the design and synthesis of new molecules with specific functions. For instance, halogenated benzoic acids are used in the synthesis of antifungal agents and long-acting diuretics. sigmaaldrich.com
Research Trajectories of Halogenated and Amino-Substituted Benzoic Acid Derivatives
The presence of both a halogen and an amino group on a benzoic acid derivative creates a unique electronic and steric environment, influencing its reactivity and potential applications. Research into halogenated amino acids and their derivatives is a dynamic field, with studies exploring how these substitutions can modulate the biological activity and physical properties of molecules. The introduction of a halogen atom can affect a molecule's lipophilicity and its ability to interact with biological targets. Similarly, the amino group, a key functional group in many biologically active compounds, can be modified to create a diverse range of derivatives. The interplay between these two substituents is a key area of investigation in the development of new therapeutic agents and other functional molecules.
Scope and Objectives of Academic Inquiry on 2-Chloro-4-(methylamino)benzoic acid
Academic inquiry into this compound and its analogs is driven by their potential as intermediates in the synthesis of novel compounds with valuable properties. A key area of interest is in medicinal chemistry, where compounds of this type serve as starting materials for the development of new drugs. For example, a patent has described the use of 2-chloro-4-alkylamino-benzoic acids, including the methylamino derivative, as precursors for the synthesis of esters with anesthetic properties. The objective of such research is to explore how the specific substitution pattern of this compound influences the properties of the final products and to develop efficient synthetic routes to access these target molecules.
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H8ClNO2 | |
| Molecular Weight | 185.61 g/mol | |
| CAS Number | 3975-62-0 | |
| IUPAC Name | This compound |
Note: Detailed experimental data for this specific compound is limited in publicly available literature. The table above provides basic identifying information.
Comparative Spectroscopic Data of Related Benzoic Acid Derivatives
| Compound | ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d6) δ (ppm) | Source |
|---|---|---|---|
| 4-Methylbenzoic acid | 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 | |
| 2-Chlorobenzoic acid | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | |
| 4-Aminobenzoic acid | 11.94 (s, 1H), 7.65 (d, J = 8.7 Hz, 2H), 6.57 (d, J = 8.7 Hz, 2H), 5.84 (s, 2H) | 167.72, 153.25, 132.24, 130.59, 117.11, 113.59, 111.96 | sigmaaldrich.com |
This data is provided for comparative purposes to illustrate the expected spectral regions for the protons and carbons in a similarly substituted benzoic acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(methylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSOKMSAZQJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301881 | |
| Record name | 2-chloro-4-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3975-62-0 | |
| Record name | NSC147083 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methylamino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-4-(methylamino)benzoic acid, both ¹H and ¹³C NMR spectra are instrumental in confirming the substitution pattern on the benzene (B151609) ring and identifying the protons and carbons of the methylamino and carboxylic acid groups.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating methylamino group and the electron-withdrawing chloro and carboxylic acid groups create a unique electronic environment for each proton.
Based on the analysis of structurally similar compounds, such as 2-chlorobenzoic acid and 4-(methylamino)benzoic acid, the following proton environments can be predicted. rsc.orgnih.govchemicalbook.com The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-13.5 ppm, due to its acidic nature. The aromatic region will feature three distinct signals. The proton at position 6 (H-6), being ortho to the electron-withdrawing carboxylic acid and meta to the chloro group, would likely resonate furthest downfield in the aromatic region. The proton at position 3 (H-3), ortho to the chloro group, will also be downfield. The proton at position 5 (H-5), situated between the two electron-donating and -withdrawing groups, will have a more intermediate chemical shift. The N-H proton of the methylamino group would appear as a broad singlet, and the methyl group protons would be a singlet, with their exact chemical shifts influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| COOH | 12.0 - 13.5 | Broad Singlet |
| H-6 | 7.8 - 8.1 | Doublet |
| H-3 | 7.3 - 7.5 | Doublet |
| H-5 | 6.6 - 6.8 | Doublet of Doublets |
| NH | Variable | Broad Singlet |
| CH₃ | 2.7 - 2.9 | Singlet |
Note: Predicted values are based on data from analogous compounds and established NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The chemical shifts are highly dependent on the nature of the substituents.
The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will show a spread of signals determined by the substitution pattern. The carbon attached to the electron-donating methylamino group (C-4) will be shifted upfield, while the carbons attached to the electron-withdrawing chloro (C-2) and carboxylic acid (C-1) groups will be shifted downfield. The methyl carbon of the methylamino group will appear at a characteristic upfield position. Data from related compounds like 2-chlorobenzoic acid and 4-(methylamino)benzoic acid support these predictions. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 167 - 172 |
| C-4 | 150 - 155 |
| C-2 | 132 - 136 |
| C-6 | 130 - 133 |
| C-1 | 128 - 131 |
| C-5 | 115 - 118 |
| C-3 | 110 - 113 |
| CH₃ | 29 - 32 |
Note: Predicted values are based on data from analogous compounds and established NMR principles. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring. For instance, a cross-peak between the signals for H-5 and H-6 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of H-3, H-5, H-6, and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and various vibrations of the aromatic ring.
The broad O-H stretching vibration of the carboxylic acid is typically observed in the region of 2500-3300 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp to moderately broad band around 3300-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid carbonyl group is anticipated in the range of 1680-1710 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. nist.govnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1550 - 1600 | Medium to Strong |
| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium to Strong |
Note: Predicted values are based on established group frequencies. Actual experimental values may vary depending on the sample preparation method.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, which contains π electrons that can be excited to higher energy levels upon absorption of UV or visible light. The presence of the chloro, methylamino, and carboxylic acid groups will influence the wavelength of maximum absorption (λmax).
The benzene ring itself has characteristic absorptions, and the substituents will cause a bathochromic (red) or hypsochromic (blue) shift of these bands. The electron-donating methylamino group is expected to cause a significant red shift, moving the absorption to longer wavelengths. The electron-withdrawing chloro and carboxylic acid groups will also modulate the electronic transitions. It is anticipated that the spectrum will show π → π* transitions characteristic of a substituted aromatic system. Experimental data for similar compounds like 4-aminobenzoic acid derivatives suggest that absorption maxima can be expected in the UV region. researchgate.netrsc.org
Advanced Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈ClNO₂), the calculated molecular weight is approximately 185.6 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.
The mass spectrum will also display a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The methylamino group can also undergo fragmentation. Analysis of the fragment ions helps to piece together the structure of the molecule. For instance, a fragment corresponding to the loss of the carboxylic acid group would be a key indicator. nist.govnist.gov
Advanced Structural Analysis of 2 Chloro 4 Methylamino Benzoic Acid and Its Crystalline Forms
Single-Crystal X-ray Diffraction Studies
Detailed single-crystal X-ray diffraction data for 2-Chloro-4-(methylamino)benzoic acid is not available in the reviewed literature. Consequently, a definitive determination of its crystal structure and associated parameters is not possible.
Determination of Crystal System and Space Group
Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group for this compound has not been published. This fundamental data is a prerequisite for any detailed crystallographic analysis.
Intermolecular Interactions and Hydrogen Bonding Networks
Without a solved crystal structure, the specific intermolecular interactions, including hydrogen bonding, halogen bonding, or π-stacking, within the crystalline lattice of this compound remain uncharacterized. Analysis of hydrogen bonding networks, crucial for understanding the packing of molecules in the solid state, cannot be performed.
Molecular Conformation and Dihedral Angles in the Solid State
The precise solid-state conformation, including critical dihedral angles between the phenyl ring and the carboxylic acid and methylamino substituents, is unknown. This information can only be obtained through experimental structural determination like single-crystal X-ray diffraction.
Powder X-ray Diffraction for Polymorphism and Amorphous Solid Characterization
No studies utilizing powder X-ray diffraction (PXRD) to investigate the potential polymorphism or to characterize any amorphous solid forms of this compound were found. Such studies are essential for identifying different crystalline forms (polymorphs), which can have distinct physical properties.
Crystallographic Refinement Methodologies
As no crystal structure for this compound has been reported, there is no information available regarding the methodologies used for its crystallographic refinement. This section would typically detail the software (e.g., SHELXL) and methods used to refine the structural model against the experimental diffraction data.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methylamino Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics.
While specific data for 2-Chloro-4-(methylamino)benzoic acid is unavailable, studies on similar molecules, such as 4-(2-chloroacetamido)benzoic acid derivatives, have been conducted. researchgate.net In these studies, geometry optimization is typically performed using DFT with a basis set like B3LYP/6-311G(d,p). The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study on 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the optimized geometry, revealing C-C bond lengths in the range of 1.36870 Å to 1.54618 Å and C-Cl bond distances around 1.74444 Å to 1.75906 Å. documentsdelivered.com Such calculations for this compound would similarly elucidate the planarity of the benzene (B151609) ring and the spatial arrangement of the chloro, methylamino, and carboxylic acid groups.
Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Imidazopyridine Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | 1.36870 - 1.40343 |
| C-Cl | 1.74444 - 1.75906 |
| C-N | 1.35931 - 1.40343 |
| C=O | 1.22422 - 1.22598 |
| C19-N20-C24 | Highest Bond Angle |
| Data from a study on 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide. documentsdelivered.com |
Vibrational frequency analysis, typically performed on the optimized geometry, serves two main purposes: to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
For substituted benzoic acids, characteristic vibrational frequencies are expected for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-C stretching and C-H bending), and the substituents. For example, in a study on 4-(2-chloroacetamido)benzoic acid derivatives, the synthesized compounds were characterized by IR spectroscopy, showing characteristic peaks for O-H stretching (around 3334 cm⁻¹), C=O stretching (around 1666 cm⁻¹), C-O stretching (around 1292 cm⁻¹), C-N stretching (around 1162 cm⁻¹), and C-Cl stretching (around 773 cm⁻¹). researchgate.net Theoretical calculations on this compound would provide a more detailed assignment of these vibrational modes.
Table 2: Characteristic Vibrational Frequencies for 4-(2-chloroacetamido)benzoic acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3334 |
| C=O | Stretching | 1666 |
| C-O | Stretching | 1292 |
| C-N | Stretching | 1162 |
| C-Cl | Stretching | 773 |
| Data from a study on 4-(2-chloroacetamido)benzoic acid. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
In a DFT study of 4-(2-chloroacetamido)benzoic acid derivatives, the HOMO and LUMO energies were calculated to assess their stability and reactivity. researchgate.net For a series of these derivatives, the HOMO-LUMO energy gaps were found to be around 0.185 a.u., indicating similar stability among them. researchgate.net Another derivative in the same study exhibited a smaller energy gap of 0.159 a.u., suggesting it to be less stable and more reactive. researchgate.net For this compound, the HOMO would likely be localized on the electron-donating methylamino group and the benzene ring, while the LUMO would be associated with the electron-withdrawing carboxylic acid and chloro groups.
Table 3: HOMO-LUMO Energies and Energy Gap for 4-(2-chloroacetamido)benzoic acid Derivatives
| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) |
| A1 | -0.24529 | -0.05962 | 0.18567 |
| A2 | -0.24432 | -0.05867 | 0.18565 |
| A4 | -0.24489 | -0.05913 | 0.18576 |
| Data from a study on 4-(2-chloroacetamido)benzoic acid derivatives. researchgate.net |
The distribution of electron density in a molecule is crucial for understanding its chemical behavior, particularly its interactions with other molecules. Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are common methods for quantifying the charge on each atom. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In a study of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, MEP maps were generated to understand the reactive sites of the molecule. documentsdelivered.com For this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the methylamino group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. It provides insights into the nature of electronic transitions, such as n → π* or π → π* transitions.
While specific TD-DFT studies on this compound were not found, research on other organic molecules provides a general framework for what such an analysis would entail. For instance, TD-DFT calculations on various organic dyes are used to predict their absorption wavelengths and oscillator strengths, which are crucial for applications in materials science. nih.gov For this compound, TD-DFT would be used to predict its UV-Vis spectrum, with electronic transitions likely involving the promotion of electrons from the HOMO (associated with the amino group and benzene ring) to the LUMO (associated with the carboxylic acid and the ring).
Molecular Dynamics Simulations for Conformational Flexibility in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility of a molecule in different environments, such as in solution.
Studies on other benzoic acid derivatives have utilized MD simulations to understand their behavior in solution. For example, MD simulations of benzoic acid derivatives in various solvents have shown the formation of hydrogen-bonded dimers. ucl.ac.uk In another study, MD simulations were used to investigate the conformational flexibility of benzoic acid derivatives within the binding pocket of a protein, revealing that increased flexibility can lead to weaker binding affinity. nih.gov For this compound, MD simulations could be employed to study its conformational dynamics in different solvents, the stability of intramolecular hydrogen bonds, and its interactions with biological macromolecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at correlating the structural or physicochemical properties of molecules with their macroscopic properties, such as biological activity or chemical behavior. While specific QSPR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on studies of analogous benzoic acid derivatives.
QSPR models are built upon the premise that the chemical structure, as encoded by molecular descriptors, dictates the properties of a compound. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, in the realm of benzoic acids, QSPR studies have been successfully employed to predict properties like the acid dissociation constant (pKa) and antimicrobial activity. researchgate.netnih.gov
A typical QSPR study involves the following steps:
Data Set Selection: A series of compounds with known properties (the training set) is selected. For predicting the properties of this compound, this set would ideally include a variety of substituted benzoic acids.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the training set.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property of interest.
Model Validation: The predictive power of the model is assessed using an independent set of compounds (the test set).
For example, a QSPR model for predicting the antimicrobial activity of benzoic acid derivatives might identify key descriptors that govern their efficacy. nih.gov Such a model could suggest that a combination of electronic properties (like the charge on the carboxylic acid group) and steric factors (related to the size of the substituents) is crucial for activity.
The following table illustrates the types of molecular descriptors that could be used in a QSPR model to predict the properties of this compound:
| Descriptor Type | Example Descriptors | Predicted Property Relevance |
| Constitutional | Molecular Weight, Atom Count, Number of Rings | Basic molecular characteristics influencing physical properties. |
| Topological | Connectivity Indices (e.g., Kier & Hall), Balaban J index | Describes the atomic connectivity and branching of the molecule, which can relate to its shape and size. nih.gov |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to how the molecule interacts with its environment and other molecules. |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Provides insight into the electronic distribution, reactivity, and interaction capabilities of the molecule. |
By developing a robust QSPR model, it would be theoretically possible to predict various chemical behaviors of this compound without the need for extensive experimental measurements.
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization
The Hirshfeld surface is generated by mapping properties onto it, such as dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red regions indicate intermolecular contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.gov
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal several key intermolecular interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The methylamino group also provides a hydrogen bond donor (-NH). Therefore, strong O-H···O and N-H···O hydrogen bonds would likely be significant in the crystal packing. These would appear as distinct, sharp spikes in the fingerprint plot.
Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), which are weaker directional interactions.
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with neighboring rings.
van der Waals Forces: A significant portion of the surface would also be characterized by weaker, non-specific van der Waals forces, particularly H···H, C···H, and Cl···H contacts.
Based on analyses of similar molecules, a hypothetical breakdown of the intermolecular contacts for this compound is presented in the table below. The percentages represent the relative contribution of each contact type to the total Hirshfeld surface area.
| Intermolecular Contact | Hypothetical Percentage Contribution | Description |
| H···H | ~40-50% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |
| O···H / H···O | ~15-25% | Primarily indicative of strong O-H···O and N-H···O hydrogen bonds. |
| C···H / H···C | ~10-20% | Relates to C-H···π interactions and general van der Waals forces. |
| Cl···H / H···Cl | ~5-15% | Shows the presence of interactions involving the chlorine atom, including potential weak hydrogen bonds. |
| C···C | ~3-8% | Suggests the occurrence of π-π stacking interactions between aromatic rings. |
| N···H / H···N | ~2-5% | Corresponds to the N-H···O or N-H···N hydrogen bonds. |
| Other (e.g., Cl···O, C···N) | ~1-3% | Minor contributions from other possible intermolecular contacts. |
This detailed analysis of intermolecular interactions provides fundamental insights into the crystal packing, stability, and potentially the physicochemical properties of this compound.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions typical of aromatic carboxylic acids, including esterification, amidation, and acid-base reactions.
The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
Mechanism: The Fischer esterification is an equilibrium process that proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.com
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
Kinetic Studies: The rate of esterification is influenced by several factors, including temperature, reactant concentrations, and the strength of the acid catalyst. ijarsct.co.in The reaction follows pseudo-first-order or second-order kinetics depending on the reactant concentrations. ijarsct.co.in For the esterification of benzoic acid with 1-butanol, the reaction is first order with respect to the benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions in this specific case were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua To achieve a high yield, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed. tcu.edu
| Factor | Effect on Esterification Rate |
| Temperature | Higher temperatures generally increase the reaction rate and favor the forward reaction. ijarsct.co.in |
| Catalyst | Strong acid catalysts, such as sulfuric acid, increase the rate of reaction. ijarsct.co.in |
| Reactant Concentration | Increasing the concentration of either the carboxylic acid or the alcohol shifts the equilibrium towards the ester. ijarsct.co.intcu.edu |
The carboxylic acid moiety of this compound can be converted into an amide through reaction with an amine. This transformation is fundamental in the synthesis of various derivatives and is analogous to peptide bond formation. The direct reaction is generally slow and requires high temperatures; therefore, coupling agents are typically employed to activate the carboxylic acid. luxembourg-bio.com
Mechanism with Coupling Agents: Amide bond formation requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com
Activation: The carboxylic acid reacts with a coupling reagent (e.g., carbodiimides like EDC, or aminium salts like HATU) to form a highly reactive activated intermediate, such as an O-acylisourea or an active ester. luxembourg-bio.com
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated intermediate.
Rearrangement and Product Formation: The resulting tetrahedral intermediate collapses, eliminating the coupling agent's byproduct and forming the stable amide bond.
Various reagents have been developed for efficient amidation under mild conditions. For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov Another approach involves using 2,4,6-trichloro-1,3,5-triazine (TCT) in combination with triphenylphosphine (PPh₃) for in-situ acid activation. rsc.org
| Coupling Agent System | Description |
| Carbodiimides (e.g., EDC) | Converts the carboxylic acid to a reactive O-acylisourea intermediate. luxembourg-bio.com |
| Aminium/Uronium Salts (e.g., HATU, HBTU) | Forms an active ester, often in the presence of an additive like HOBt or HOAt, to facilitate efficient coupling and minimize side reactions. luxembourg-bio.com |
| TiCl₄ | Mediates the direct condensation of carboxylic acids and amines, potentially through an adduct between the carboxylate and the metal center. nih.gov |
| TCT/PPh₃ | Provides an effective in-situ activation of carboxylic acids for amidation under mild, often solvent-free, conditions. rsc.org |
As a carboxylic acid, this compound is an acidic compound capable of donating a proton from its -COOH group. In the presence of a base, it undergoes a neutralization reaction to form a carboxylate salt and water. utexas.edu
Equilibrium Reaction: R-COOH + B ⇌ R-COO⁻ + BH⁺ (where R = 2-Chloro-4-(methylamino)phenyl and B = Base)
This reaction is fundamental to techniques like acid-base extraction for purification. libretexts.org The neutral carboxylic acid form is generally more soluble in organic solvents, while the ionic carboxylate salt form is significantly more soluble in water. libretexts.org By treating an organic solution containing this compound with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate), the compound is converted to its sodium salt and extracted into the aqueous layer. libretexts.org Subsequent acidification of the aqueous layer with a strong acid, like hydrochloric acid, will protonate the carboxylate, regenerating the neutral carboxylic acid, which typically precipitates out of the aqueous solution. libretexts.org
Reactivity of the Chloro Substituent
The chlorine atom attached to the aromatic ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
The chloro substituent on the aromatic ring of this compound can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org This reaction is distinct from Sₙ1 and Sₙ2 reactions and does not proceed at a tetrahedral carbon. wikipedia.org The feasibility of an SₙAr reaction is highly dependent on the other substituents present on the aromatic ring. wikipedia.org
Mechanism: The SₙAr reaction is a two-step addition-elimination process: pressbooks.pub
Addition of Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Elimination of Leaving Group: The aromaticity is restored as the leaving group (chloride ion) is expelled from the Meisenheimer complex. pressbooks.pub
The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are necessary to stabilize the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub
In this compound, the carboxylic acid group is a deactivating, meta-directing group in electrophilic substitution but acts as an electron-withdrawing group that can help stabilize the negative charge in an SₙAr intermediate, especially if it is deprotonated to the carboxylate. The methylamino group, however, is a strong electron-donating group (EDG) located para to the chloro substituent. EDGs destabilize the negatively charged Meisenheimer complex, thus deactivating the ring towards SₙAr. Therefore, SₙAr reactions on this substrate would likely require harsh conditions or may not be favorable compared to substrates with strong EWGs. pressbooks.pub
A more versatile method for functionalizing the chloro-substituted position of this compound is through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-C and C-heteroatom bonds under relatively mild conditions and with high functional group tolerance. sigmaaldrich.comrsc.org Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized ligands to facilitate the initial oxidative addition step.
General Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle involving a Pd(0) active species: mdpi.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming an arylpalladium(II) complex. This is often the rate-limiting step for aryl chlorides.
Transmetalation (Suzuki) or Related Step:
Suzuki Reaction: An organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center in the presence of a base. mdpi.com
Heck Reaction: An alkene coordinates to the palladium complex, followed by migratory insertion.
Sonogashira Reaction: A copper(I)-acetylide complex, formed in situ, undergoes transmetalation with the arylpalladium(II) complex. mdpi.com
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com
These reactions provide pathways to synthesize a wide array of derivatives by coupling the aryl chloride with various partners.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Heck | Alkene (e.g., R-CH=CH₂) | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | C(sp²)-C(sp) |
Applications of 2 Chloro 4 Methylamino Benzoic Acid As a Versatile Building Block in Complex Organic Synthesis
Role as an Intermediate in the Synthesis of Advanced Organic Scaffolds
The inherent reactivity of its three distinct functional groups makes 2-Chloro-4-(methylamino)benzoic acid a crucial precursor in multi-step syntheses. Organic chemists utilize this compound as a foundational scaffold upon which more complex structures can be systematically built. For instance, it is a key intermediate in the synthesis of more complex benzoic acid derivatives. A related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is an important intermediate for certain herbicides. googleapis.comgoogle.comnih.govprepchem.comtcichemicals.com The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide involves reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427) to generate 4-methylamino-3-nitrobenzoic acid, which is then further processed. google.com This highlights how the aminobenzoic acid core is a common motif in the synthesis of agrochemicals and other biologically active molecules.
The anthranilic acid framework (a 2-aminobenzoic acid structure), to which this compound belongs, is a privileged scaffold in medicinal chemistry. Derivatives of anthranilic acid are known to be part of the structures of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The specific substitution pattern of this compound allows for the creation of unique analogs that can be explored for potential therapeutic properties.
Construction of Novel Aromatic and Heterocyclic Systems
The strategic placement of the amino, chloro, and carboxylic acid groups on the aromatic ring of this compound facilitates the construction of various fused and polycyclic systems. The reactivity of these groups can be harnessed to forge new rings, leading to the creation of novel aromatic and heterocyclic frameworks.
For example, the amino and carboxylic acid groups can participate in cyclization reactions to form nitrogen-containing heterocycles. Depending on the reaction conditions and the coupling partner, various heterocyclic systems such as benzoxazinones or quinazolinones can be synthesized. Furthermore, the chloro group serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be used to introduce new aryl or heteroaryl substituents, thereby constructing complex biaryl or heteroaryl systems. nih.govnih.gov
Derivatization Strategies for Expanding Molecular Diversity
The ability to selectively modify each of the three functional groups of this compound is key to its utility in creating diverse molecular libraries.
The carboxylic acid group is readily converted into a variety of other functional groups, most commonly esters and amides. thermofisher.com This transformation is typically the first step in many synthetic routes, as it modifies the reactivity of the molecule and introduces new points of diversity.
Esterification: The carboxylic acid can be esterified under standard conditions, for example, by reacting it with an alcohol in the presence of an acid catalyst. A common method involves using reagents like thionyl chloride to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the corresponding ester. google.com
Amidation: Similarly, the formation of amides is a cornerstone of its derivatization. ebi.ac.uk The activated acyl chloride can be reacted with a primary or secondary amine to form a stable amide bond. This reaction is fundamental in peptide synthesis and for linking the benzoic acid core to other molecular fragments. thermofisher.com
These reactions are summarized in the table below:
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst | 2-Chloro-4-(methylamino)benzoate ester |
| Amidation | Amine (R'R''NH), Coupling Agent | 2-Chloro-4-(methylamino)benzamide |
This table illustrates common derivatization reactions of the carboxylic acid group.
The secondary methylamino group provides another site for diversification. Its nucleophilic character allows it to participate in a range of reactions to build more complex nitrogen-containing structures.
N-Alkylation and N-Arylation: The hydrogen on the nitrogen can be substituted through alkylation or arylation reactions. For instance, it can be reacted with alkyl halides or undergo coupling reactions to attach other aryl groups.
Sulfonamide Formation: The methylamino group can react with sulfonyl chlorides to form sulfonamides, a functional group present in many pharmaceutical compounds.
Role in Ring Formation: The amino group is often a key participant in cyclization reactions to form heterocyclic rings, as mentioned previously. Protecting the amine with groups like a nitrobenzenesulfonyl (Ns) group can be a useful strategy to control its reactivity during a multi-step synthesis. tcichemicals.com
The chloro substituent is a versatile handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is particularly useful for building complex aromatic systems.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a new C-N bond by reacting the chloro-substituted position with an amine. This is a powerful method for synthesizing complex diarylamines. nih.govnih.gov
Suzuki and Stille Couplings: These palladium-catalyzed reactions enable the formation of C-C bonds by coupling the chloroaromatic with organoboron (Suzuki) or organotin (Stille) reagents. This allows for the direct attachment of new alkyl, vinyl, or aryl groups to the benzene (B151609) ring.
The table below summarizes key cross-coupling reactions involving the chloro group:
| Reaction Name | Coupling Partner | Bond Formed |
| Buchwald-Hartwig Amination | Amine (R'R''NH) | C-N |
| Suzuki Coupling | Boronic Acid/Ester (R'-B(OR)2) | C-C |
| Stille Coupling | Organostannane (R'-Sn(Alkyl)3) | C-C |
This table shows major cross-coupling reactions for functionalizing the chloro group.
Methodologies for Integrating this compound into Convergent Synthesis
In a convergent synthetic strategy, complex molecules are assembled from several individually prepared fragments that are later joined together. This compound is an ideal fragment for such an approach due to its multiple, orthogonally reactive functional groups.
A typical convergent synthesis might involve the following steps:
Fragment A Preparation: this compound is derivatized at one of its functional groups. For example, the carboxylic acid is converted to an ester.
Fragment B Preparation: A separate, complex molecular fragment is synthesized with a functional group designed to react with one of the remaining sites on the modified Fragment A. For instance, Fragment B might be a boronic acid.
Fragment Coupling: The two fragments are joined using a selective reaction, such as a Suzuki coupling between the chloro group of Fragment A and the boronic acid of Fragment B.
Final Deprotection/Modification: Any protecting groups are removed, or the final functional group (e.g., the ester from step 1) is hydrolyzed back to a carboxylic acid to yield the final target molecule.
This modular approach allows for the efficient and flexible synthesis of complex target structures, where this compound serves as a central, modifiable scaffold.
Role in High-Throughput Synthesis and Combinatorial Chemistry Libraries
In the realms of modern drug discovery and materials science, high-throughput synthesis (HTS) and the generation of combinatorial chemistry libraries are indispensable tools. These methodologies aim to rapidly synthesize and screen vast numbers of structurally related compounds to identify molecules with desired biological activities or material properties. The success of these approaches hinges on the use of versatile building blocks—core molecular scaffolds that can be readily and systematically modified. This compound, a substituted anthranilic acid, represents a prime example of such a scaffold, offering multiple reactive sites for diversification.
The fundamental principle of combinatorial chemistry lies in the systematic and repetitive covalent connection of a set of different building blocks to form a large array of final products. Substituted benzoic acids, particularly anthranilic acid derivatives, are highly valued in this context. ijpsjournal.com They serve as precursors for a wide range of heterocyclic compounds and other complex molecular architectures. ijpsjournal.comnih.gov The utility of this compound in these high-throughput applications stems from its distinct functional groups: the carboxylic acid, the secondary methylamino group, and the chlorinated aromatic ring. Each of these sites offers a handle for chemical modification, allowing for the creation of diverse molecular libraries.
The carboxylic acid group is a key anchor point. It can be readily activated and coupled with a vast library of amines to form amides or with alcohols to form esters. In solid-phase synthesis, a common technique in combinatorial chemistry, the carboxylic acid can be used to attach the building block to a resin support, allowing for easy purification after subsequent reaction steps. nih.govnih.gov
The secondary amine (methylamino group) provides another crucial point for diversification. It can undergo acylation with various acyl chlorides or carboxylic acids to introduce a wide array of substituents. nih.gov Furthermore, its presence is key to forming important heterocyclic structures. For instance, anthranilic acids are well-known precursors for the synthesis of quinazolinones, a class of compounds with significant biological activities. nih.govtandfonline.comresearchgate.net This is often achieved by acylation of the amine followed by a cyclization reaction. nih.govnih.gov The methyl group on the amine also influences the steric and electronic properties of the resulting products compared to an unsubstituted amino group.
The chloro-substituent on the aromatic ring also plays a significant role. While it may not be a primary reaction site in many library syntheses, its electron-withdrawing nature influences the reactivity of the other functional groups. youtube.com It can also serve as a site for more advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity by forming new carbon-carbon or carbon-nitrogen bonds, although this is a less common initial step in library generation from this specific type of building block.
The combination of these features allows this compound to be a valuable component in the design of combinatorial libraries. A hypothetical library could be constructed by reacting the carboxylic acid with a set of diverse amines while simultaneously or sequentially reacting the methylamino group with a set of various acylating agents. This "multi-component" reaction approach can generate a large number of distinct products from a relatively small number of starting materials.
To illustrate the potential of this compound as a building block in combinatorial synthesis, the following table outlines a hypothetical library design. This example focuses on the generation of a diverse amide library through the reaction of the carboxylic acid function with a selection of primary and secondary amines.
Table 1: Hypothetical Combinatorial Amide Library from this compound
| Library Entry | Amine Reactant (R-NH2) | Resulting Amide Product Structure | Potential for Further Diversification |
| 1 | Benzylamine | N-Benzyl-2-chloro-4-(methylamino)benzamide | Acylation of the methylamino group |
| 2 | Aniline | 2-Chloro-N-phenyl-4-(methylamino)benzamide | Acylation of the methylamino group |
| 3 | Cyclohexylamine | 2-Chloro-N-cyclohexyl-4-(methylamino)benzamide | Acylation of the methylamino group |
| 4 | Morpholine | (2-Chloro-4-(methylamino)phenyl)(morpholino)methanone | Acylation of the methylamino group |
| 5 | Piperidine | (2-Chloro-4-(methylamino)phenyl)(piperidin-1-yl)methanone | Acylation of the methylamino group |
This structured approach, enabled by the specific functionalities of this compound, allows for the rapid generation of novel chemical entities for screening in drug discovery and materials science programs. The principles of solid-phase synthesis and solution-phase parallel synthesis can both be readily applied to this versatile building block. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-(methylamino)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonation and chlorination of benzoic acid derivatives. For example, 2-chloro-4-(alkylsulfonyl)benzoic acids can be synthesized via thionyl chloride-mediated sulfonation, followed by alkylation (e.g., using chloroacetic acid derivatives). Key parameters include temperature control (e.g., 75°C for sulfonation) and stoichiometric ratios of reagents like thionyl chloride . AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by leveraging reaction databases like Reaxys .
Q. How can the purity of this compound be assessed in synthetic batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For structurally similar compounds (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid), reverse-phase C18 columns and mobile phases like methanol/water (70:30 v/v) achieve resolutions with RSD <1.2% and recovery rates of 98–103% . NMR and IR spectroscopy are critical for verifying functional groups and detecting impurities .
Q. What crystallographic techniques are suitable for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXS provides precise bond-length/angle data. For example, intramolecular hydrogen bonds (e.g., N–H⋯O) in related chlorobenzoic acids form S(6) ring motifs, which stabilize planar molecular conformations . Data refinement should account for thermal displacement parameters and hydrogen atom positioning via riding models .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, Schiff base formation attempts with salicylaldehyde may revert to starting materials due to thermodynamic instability, as observed in 2-amino-4-chlorobenzoic acid studies . Cross-validate using high-resolution mass spectrometry (HRMS) and computational methods (DFT calculations) to model tautomeric equilibria .
Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups (e.g., methylamino or sulfonyl)?
- Methodological Answer : Protect the methylamino group via tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during sulfonation/chlorination steps. For sulfonyl intermediates, avoid hydrolysis by using anhydrous solvents (e.g., dichloromethane) and low temperatures (<5°C) . Monitor reaction progress via TLC with iodine staining or LC-MS .
Q. How can the compound’s hypoxic selectivity be evaluated for drug delivery applications?
- Methodological Answer : Use hypoxia-responsive nanoparticles (HRNs) loaded with the compound. In vitro assays under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions can measure release kinetics via fluorescence tagging. For in vivo validation, tumor xenograft models with oxygen-sensitive probes (e.g., pimonidazole) quantify targeting efficiency .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the lab?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Store in airtight containers at 2–8°C to avoid degradation . For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Acute toxicity studies for related chlorobenzoates recommend LD50 protocols in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
